Product packaging for 5,6-Dimethoxyindole(Cat. No.:CAS No. 14430-23-0)

5,6-Dimethoxyindole

Cat. No.: B014739
CAS No.: 14430-23-0
M. Wt: 177.2 g/mol
InChI Key: QODBZRNBPUPLEZ-UHFFFAOYSA-N
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Description

5,6-Dimethoxyindole is a versatile and valuable indole derivative serving as a key synthetic intermediate in advanced organic synthesis and materials science. Its core structure makes it a privileged scaffold for constructing complex molecules, particularly in medicinal chemistry and the development of functional materials. Key Research Applications: Organic Synthesis & Pharmaceutical Intermediates: This compound is a fundamental building block for the synthesis of more complex indole-based structures. Its methoxy-substituted indole core is a precursor in developing compounds with potential biological activity. It serves as a key intermediate in the synthesis of novel molecules, including those with potential antimitotic properties. Electroactive and Electrochromic Polymers: this compound is a monomer for electropolymerization, used to create conductive polymers with properties similar to polyaniline. These polymers, such as poly(this compound-2-carboxylic acid), exhibit distinct electrochromic behavior, switching color (e.g., from transparent to green to purple) upon redox reactions, making them suitable for applications in smart windows, displays, and optical devices. Biochemical Probes and Melanin Research: As a methoxy-protected analog of 5,6-dihydroxyindole (DHI), a fundamental building block of the biological pigment eumelanin, this compound is relevant for studies probing melanin biosynthesis and its role in human physiology. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B014739 5,6-Dimethoxyindole CAS No. 14430-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxy-1H-indole
Source PubChem
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InChI

InChI=1S/C10H11NO2/c1-12-9-5-7-3-4-11-8(7)6-10(9)13-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QODBZRNBPUPLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162671
Record name 5,6-Dimethoxyindole
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Molecular Weight

177.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14430-23-0
Record name 5,6-Dimethoxyindole
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Record name 5,6-Dimethoxyindole
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Record name 5,6-Dimethoxyindole
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Record name 5,6-dimethoxy-1H-indole
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Synthetic Methodologies for 5,6 Dimethoxyindole and Its Derivatives

Classical Approaches to Indole (B1671886) Synthesis Applied to Methoxyindoles

Classical indole synthesis methods provide foundational strategies for constructing the indole ring system. Several of these approaches have been successfully applied to the synthesis of methoxy-substituted indoles, including 5,6-dimethoxyindole and its derivatives.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely utilized method for constructing the indole core through the acid-catalyzed cyclization of phenylhydrazones derived from carbonyl compounds. jpionline.org For the synthesis of this compound derivatives, this method typically begins with a suitably substituted phenylhydrazine (B124118), such as (3,4-dimethoxyphenyl)hydrazine (B1633565), and a carbonyl compound. The reaction of (3,4-dimethoxyphenyl)hydrazine with ethyl pyruvate (B1213749) under acidic conditions, for instance, can lead to the formation of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. This approach involves the condensation of the phenylhydrazine with the ketone or aldehyde to form the corresponding hydrazone, followed by acid-catalyzed rearrangement and cyclization.

The Fischer indole synthesis is known for its versatility and is applicable to the preparation of various substituted indoles. luc.edu Reported yields for similar dimethoxyindoles synthesized via the Fischer method can range from 60% to 90%, depending on the specific substituents and reaction conditions employed. While generally applicable, the Fischer synthesis requires appropriately substituted arylhydrazones, which may not always be readily available, particularly for substitution patterns at the 4, 5, 6, or 7 positions of the indole nucleus. luc.edu

Bischler Indole Synthesis and its Modifications

The Bischler indole synthesis, also known as the Bischler-Möhlau indole synthesis, involves the reaction of α-arylamino ketones under acidic conditions to yield indoles. researchgate.net This method typically involves the acid-catalyzed cyclization of 2-arylamino-ketones, which are often prepared from the reaction of a 2-halo-ketone and an arylamine. bhu.ac.in A classical challenge with the Bischler technique is the potential for rearrangement during the cyclization of secondary phenacylanilines, which can lead to mixtures of products. researchgate.netchim.it

Modified Bischler methods have been developed to address these limitations and improve regioselectivity. researchgate.netchim.it These modifications can involve carbenoid N-H insertion reactions and subsequent cyclization steps. For instance, a modified Bischler synthesis has been used to prepare 3-substituted 4,6-dimethoxyindoles. chim.it This approach involves the reaction of a dimethoxyaniline with a halogenated ketone in the presence of an inorganic base, followed by N-protection and acid-catalyzed cyclization. chim.it A one-pot process using lithium bromide and sodium bicarbonate under essentially neutral conditions has also been reported for the direct cyclization of an arylaminoketone, offering a practical alternative to multi-step syntheses. chim.it

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis, specifically the Hemetsberger-Knittel synthesis, is a method particularly useful for introducing electron-withdrawing groups at the indole 2-position. This synthesis involves a Knoevenagel condensation followed by azide (B81097) thermolysis. For the synthesis of methyl this compound-2-carboxylate, the Hemetsberger-Knittel method involves the reaction of 3,4-dimethoxybenzaldehyde (B141060) with methyl 2-azidoacetate via Knoevenagel condensation to form methyl 2-azidocinnamate. Subsequent thermolytic cyclization of the azide intermediate in toluene (B28343) yields the indole-2-carboxylate. This method offers precise control over substituent positioning but can involve multiple steps. The Hemetsberger indole synthesis has been reported as one of the methods used to synthesize this compound carboxylate derivatives. researchgate.netumaine.edu

Advanced Synthetic Strategies for this compound

Beyond the classical approaches, more advanced synthetic strategies have been developed for the synthesis of this compound and its derivatives, often employing transition metal catalysis or novel cyclization pathways to achieve improved efficiency, selectivity, or access to specific substitution patterns.

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed cyclization reactions represent a modern approach to constructing the indole core, including methoxy-substituted variants. One such strategy involves the copper-catalyzed domino coupling and cyclization of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) with ethyl isocyanoacetate. researchgate.netumaine.edu This reaction, typically catalyzed by copper(I) iodide (CuI) in a solvent like DMSO, provides a concise and efficient route to ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. umaine.edu Reported yields for this copper-catalyzed cyclization are around 60-65%. This method avoids the need for harsh acidic or basic conditions often associated with some classical methods.

Another copper-catalyzed approach involves the O-vinylation of arylhydroxylamines followed by a nih.govnih.gov-sigmatropic rearrangement and cyclization. pku.edu.cn While the specific application to this compound is not explicitly detailed in the provided snippets, this methodology offers a route to highly substituted indoles from readily prepared nitroarenes via arylhydroxylamines. pku.edu.cn The reaction is catalyzed by copper salts, such as CuBr, and involves the reaction of an N-protected arylhydroxylamine with a vinyliodonium salt. pku.edu.cn This approach highlights the utility of copper catalysis in facilitating complex cascade reactions for indole synthesis.

A concise and simple synthetic route to this compound itself has been reported involving the copper-catalyzed cyclization of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl 2-isocyanoacetate in DMSO. chim.it

Key Synthetic Methods for this compound and Derivatives

Synthetic MethodStarting MaterialsKey Reagents/ConditionsProduct ExamplesNotes
Fischer Indole Synthesis(3,4-Dimethoxyphenyl)hydrazine, Carbonyl CompoundAcid CatalystEthyl 5,6-dimethoxy-1H-indole-2-carboxylate Versatile, requires appropriate arylhydrazones luc.edu
Hemetsberger Indole Synthesis3,4-Dimethoxybenzaldehyde, Alkyl 2-azidoacetateKnoevenagel Condensation, ThermolysisMethyl this compound-2-carboxylate Good for 2-substituted indoles, multi-step
Bischler Indole Synthesis (Mod.)Dimethoxyaniline, α-Halo KetoneAcid or Base Catalysis, N-Protection (Mod.)3-substituted 4,6-dimethoxyindoles (analogous) chim.itCan suffer from rearrangements, modifications improve selectivity researchgate.netchim.it
Copper-Catalyzed Cyclization2-Bromo-4,5-dimethoxybenzaldehyde, Ethyl isocyanoacetateCuI, DMSOEthyl 5,6-dimethoxy-1H-indole-2-carboxylate Concise, avoids harsh conditions
Copper-Catalyzed Cyclization2-Bromo-4,5-dimethoxybenzaldehyde, Ethyl 2-isocyanoacetateCuI, Cs2CO3, DMSO, 80 °CThis compound chim.itConcise and simple route chim.it

Microwave-Assisted Synthesis (e.g., Cadogan Synthesis)

Microwave irradiation has been successfully applied to accelerate various organic reactions, including indole synthesis. The Cadogan-Sundberg indole synthesis, which involves the reductive cyclization of o-nitrostyrenes using phosphites, can be effectively carried out under microwave conditions. This method typically proceeds through a nitrene intermediate that undergoes insertion into a C-H bond to form the indole ring.

For example, a microwave-assisted Cadogan synthesis was employed in the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate. This route involved the preparation of an olefin intermediate, followed by microwave-assisted Cadogan cyclization to yield the desired this compound derivative. Studies have shown that microwave heating can lead to similar yields compared to conventional heating methods for the Cadogan reaction, sometimes with significantly reduced reaction times.

Metal-Catalyzed Reactions (e.g., Palladium Catalysis)

Metal catalysis, particularly palladium catalysis, plays a significant role in modern indole synthesis due to its versatility and ability to facilitate complex transformations. Palladium-catalyzed reactions can involve various mechanisms, including oxidative addition, migratory insertion, and reductive elimination.

One approach involves the palladium-catalyzed intramolecular cyclization of alkynes and imines, providing a method for synthesizing substituted indoles. The Larock indole synthesis is another well-established palladium-catalyzed heteroannulation reaction that utilizes ortho-iodoanilines and disubstituted alkynes to construct the indole core. This reaction is known for its versatility in producing various indole types.

Palladium catalysis has also been applied in the synthesis of this compound derivatives through cross-coupling reactions. For instance, palladium-catalyzed Suzuki coupling has been used to functionalize brominated this compound-2-carboxylate derivatives, enabling the synthesis of aryl- and heteroaryl-substituted products. Additionally, palladium-catalyzed reductive cyclization of o-nitrostyrenes in the presence of carbon monoxide has been developed as an efficient method for indole synthesis.

A concise route to this compound itself has been reported involving the copper-catalyzed cyclization of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl 2-isocyanoacetate. This highlights the utility of other transition metals in constructing the this compound core.

Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry are increasingly being applied to synthetic methodologies to reduce environmental impact. In the context of indole synthesis, this involves developing methods that utilize less hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.

While specific examples focusing solely on the "greenness" of this compound synthesis within the search results are limited, the broader field of indole synthesis is seeing advancements in this area. For instance, some metal-catalyzed reactions, when optimized, can be considered greener due to lower catalyst loadings or the use of less toxic metals. The development of metal-free synthetic methods also aligns with green chemistry principles. The use of more environmentally benign solvents and milder reaction conditions are ongoing areas of research in indole synthesis.

Specific Routes to this compound

Several specific synthetic routes have been developed for the preparation of this compound and its derivatives. One route involves starting from vanillin (B372448), which is methylated, nitrated, and brominated to yield a key intermediate. This intermediate is then converted to an olefin, followed by a Cadogan synthesis to afford a this compound derivative.

Another concise route to this compound involves the copper-catalyzed cyclization of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl 2-isocyanoacetate in DMSO. This reaction proceeds at 80 °C and provides this compound.

The Hemetsberger-Knittel indole synthesis is another method used for the synthesis of this compound-2-carboxylate. This involves the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with methyl 2-azidoacetate, followed by thermolytic cyclization of the resulting azide.

Additionally, this compound can be synthesized from 5,6-dihydroxyindole (B162784) via methylation. A method for producing 5,6-dihydroxyindole derivatives, including ethers such as this compound, from DOPA has also been described. This method can involve the isolation of the indole derivative in a single reaction vessel.

The synthesis of this compound has also been reported as a starting material for the production of N-acetyl-5,6-dimethoxytryptamine through a four-step chemical reaction sequence.

Data Tables

While detailed reaction parameters and yields for every method were not consistently available across all search results, the following table summarizes some reported data points related to the synthesis of this compound derivatives.

MethodStarting Material(s)ConditionsProductYieldReference
Copper-catalyzed cyclization2-bromo-4,5-dimethoxybenzaldehyde, ethyl 2-isocyanoacetateCuI, Cs₂CO₃, DMSO, 80 °CThis compoundNot specified
Microwave-assisted Cadogan synthesisOlefin intermediate (from vanillin)Microwave heatingMethyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate82%
Conventional Cadogan synthesisOlefin intermediate (from vanillin)Conventional heatingMethyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate88%
Hemetsberger-Knittel Indole Synthesis3,4-Dimethoxybenzaldehyde, methyl 2-azidoacetateKnoevenagel condensation (DMF, 80°C), Thermolytic cyclization (toluene, 120°C)Methyl this compound-2-carboxylateNot specified
Bromination of Ethyl this compound-2-carboxylateEthyl this compound-2-carboxylateNBS, THF, 65°CEthyl 4,7-dibromo-5,6-dimethoxyindole-2-carboxylate69%
Suzuki Coupling of Dibromo DerivativeEthyl 4,7-dibromo-5,6-dimethoxyindole-2-carboxylate, Aryl boronic acidsPd(PPh₃)₄, K₃PO₄, 75°CAryl-substituted this compound-2-carboxylate85%

Detailed Research Findings

Research into the synthesis of this compound and its derivatives has focused on developing efficient and selective methods. The copper-catalyzed cyclization route to this compound from 2-bromo-4,5-dimethoxybenzaldehyde and ethyl 2-isocyanoacetate in DMSO at 80 °C provides a concise and simple approach.

Studies on the Cadogan synthesis of this compound derivatives have explored both conventional and microwave heating, finding comparable yields but potential time advantages with microwave irradiation. The synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate from vanillin highlights a multi-step route involving methylation, nitration, bromination, Wittig reaction to form an olefin, and finally the Cadogan cyclization. The presence of bromo groups at the 4 and 7 positions allows for further functionalization via cross-coupling reactions like Sonogashira coupling.

Palladium-catalyzed reactions have proven valuable for functionalizing the indole core. The Suzuki coupling of brominated this compound-2-carboxylate derivatives with aryl boronic acids demonstrates the ability to introduce diverse substituents onto the indole scaffold. The efficiency of these couplings is influenced by the specific palladium catalyst and reaction conditions employed.

The exploration of green chemistry approaches in indole synthesis, while not always specifically focused on this compound in the provided results, indicates a broader trend towards more sustainable synthetic practices in the field. Similarly, the application of flow chemistry to indole synthesis suggests potential for optimizing reaction parameters and improving safety for the synthesis of substituted indoles.

One-pot synthesis strategies, such as the copper-catalyzed domino coupling-cyclization, offer streamlined routes to this compound-2-carboxylate derivatives by combining multiple steps into a single operation. The development of metal-free methods using organocatalysts represents an alternative approach to avoid the use of transition metals in indole synthesis.

Specific routes starting from readily available precursors like vanillin or 5,6-dihydroxyindole provide practical pathways to access the this compound core. The conversion of this compound into more complex molecules like N-acetyl-5,6-dimethoxytryptamine demonstrates its utility as a synthetic intermediate.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound84431
This compound-2-carboxylic acid139035
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate16382-18-6 (CAS)
Vanillin1185
3,4-Dimethoxybenzaldehyde6907
5,6-Dihydroxyindole904

Synthesis of this compound and its Derivatives

This compound is a methoxy-activated indole derivative that has garnered research interest due to its presence in natural products and its utility as a building block in organic synthesis. Its unique substitution pattern influences its reactivity, making the development of efficient synthetic methodologies crucial. This article explores various approaches for the synthesis of this compound and its derivatives, highlighting key strategies and research findings.

The synthesis of indole cores, including substituted indoles like this compound, can be achieved through a variety of methods. Traditional approaches such as the Fischer, Bischler, and Hemetsberger indole syntheses have been commonly employed for the preparation of methoxy-activated indoles. Beyond these classical methods, several modern techniques offer improved efficiency, yield, and sustainability.

Microwave-Assisted Synthesis (e.g., Cadogan Synthesis)

Microwave irradiation has been successfully applied to accelerate various organic reactions, including indole synthesis. The Cadogan-Sundberg indole synthesis, which involves the reductive cyclization of o-nitrostyrenes using phosphites, can be effectively carried out under microwave conditions. This method typically proceeds through a nitrene intermediate that undergoes insertion into a C-H bond to form the indole ring.

For example, a microwave-assisted Cadogan synthesis was employed in the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate. This route involved the preparation of an olefin intermediate, followed by microwave-assisted Cadogan cyclization to yield the desired this compound derivative. Studies have shown that microwave heating can lead to similar yields compared to conventional heating methods for the Cadogan reaction, sometimes with significantly reduced reaction times.

Metal-Catalyzed Reactions (e.g., Palladium Catalysis)

Metal catalysis, particularly palladium catalysis, plays a significant role in modern indole synthesis due to its versatility and ability to facilitate complex transformations. Palladium-catalyzed reactions can involve various mechanisms, including oxidative addition, migratory insertion, and reductive elimination.

One approach involves the palladium-catalyzed intramolecular cyclization of alkynes and imines, providing a method for synthesizing substituted indoles. The Larock indole synthesis is another well-established palladium-catalyzed heteroannulation reaction that utilizes ortho-iodoanilines and disubstituted alkynes to construct the indole core. This reaction is known for its versatility in producing various indole types.

Palladium catalysis has also been applied in the synthesis of this compound derivatives through cross-coupling reactions. For instance, palladium-catalyzed Suzuki coupling has been used to functionalize brominated this compound-2-carboxylate derivatives, enabling the synthesis of aryl- and heteroaryl-substituted products. Additionally, palladium-catalyzed reductive cyclization of o-nitrostyrenes in the presence of carbon monoxide has been developed as an efficient method for indole synthesis.

A concise route to this compound itself has been reported involving the copper-catalyzed cyclization of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl 2-isocyanoacetate in DMSO. This highlights the utility of other transition metals in constructing the this compound core.

Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry are increasingly being applied to synthetic methodologies to reduce environmental impact. In the context of indole synthesis, this involves developing methods that utilize less hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.

While specific examples focusing solely on the "greenness" of this compound synthesis within the search results are limited, the broader field of indole synthesis is seeing advancements in this area. For instance, some metal-catalyzed reactions, when optimized, can be considered greener due to lower catalyst loadings or the use of less toxic metals. The development of metal-free synthetic methods also aligns with green chemistry principles. The use of more environmentally benign solvents and milder reaction conditions are ongoing areas of research in indole synthesis.

Specific Routes to this compound

Several specific synthetic routes have been developed for the preparation of this compound and its derivatives. One route involves starting from vanillin, which is methylated, nitrated, and brominated to yield a key intermediate. This intermediate is then converted to an olefin, followed by a Cadogan synthesis to afford a this compound derivative.

Another concise route to this compound involves the copper-catalyzed cyclization of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl 2-isocyanoacetate in DMSO. This reaction proceeds at 80 °C and provides this compound.

The Hemetsberger-Knittel indole synthesis is another method used for the synthesis of this compound-2-carboxylate. This involves the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with methyl 2-azidoacetate, followed by thermolytic cyclization of the resulting azide.

Additionally, this compound can be synthesized from 5,6-dihydroxyindole via methylation. A method for producing 5,6-dihydroxyindole derivatives, including ethers such as this compound, from DOPA has also been described. This method can involve the isolation of the indole derivative in a single reaction vessel.

The synthesis of this compound has also been reported as a starting material for the production of N-acetyl-5,6-dimethoxytryptamine through a four-step chemical reaction sequence.

Data Tables

While detailed reaction parameters and yields for every method were not consistently available across all search results, the following table summarizes some reported data points related to the synthesis of this compound derivatives.

MethodStarting Material(s)ConditionsProductYieldReference
Copper-catalyzed cyclization2-bromo-4,5-dimethoxybenzaldehyde, ethyl 2-isocyanoacetateCuI, Cs₂CO₃, DMSO, 80 °CThis compoundNot specified
Microwave-assisted Cadogan synthesisOlefin intermediate (from vanillin)Microwave heatingMethyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate82%
Conventional Cadogan synthesisOlefin intermediate (from vanillin)Conventional heatingMethyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate88%
Hemetsberger-Knittel Indole Synthesis3,4-Dimethoxybenzaldehyde, methyl 2-azidoacetateKnoevenagel condensation (DMF, 80°C), Thermolytic cyclization (toluene, 120°C)Methyl this compound-2-carboxylateNot specified
Bromination of Ethyl this compound-2-carboxylateEthyl this compound-2-carboxylateNBS, THF, 65°CEthyl 4,7-dibromo-5,6-dimethoxyindole-2-carboxylate69%
Suzuki Coupling of Dibromo DerivativeEthyl 4,7-dibromo-5,6-dimethoxyindole-2-carboxylate, Aryl boronic acidsPd(PPh₃)₄, K₃PO₄, 75°CAryl-substituted this compound-2-carboxylate85%

Detailed Research Findings

Research into the synthesis of this compound and its derivatives has focused on developing efficient and selective methods. The copper-catalyzed cyclization route to this compound from 2-bromo-4,5-dimethoxybenzaldehyde and ethyl 2-isocyanoacetate in DMSO at 80 °C provides a concise and simple approach.

Studies on the Cadogan synthesis of this compound derivatives have explored both conventional and microwave heating, finding comparable yields but potential time advantages with microwave irradiation. The synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate from vanillin highlights a multi-step route involving methylation, nitration, bromination, Wittig reaction to form an olefin, and finally the Cadogan cyclization. The presence of bromo groups at the 4 and 7 positions allows for further functionalization via cross-coupling reactions like Sonogashira coupling.

Palladium-catalyzed reactions have proven valuable for functionalizing the indole core. The Suzuki coupling of brominated this compound-2-carboxylate derivatives with aryl boronic acids demonstrates the ability to introduce diverse substituents onto the indole scaffold. The efficiency of these couplings is influenced by the specific palladium catalyst and reaction conditions employed.

The exploration of green chemistry approaches in indole synthesis, while not always specifically focused on this compound in the provided results, indicates a broader trend towards more sustainable synthetic practices in the field. Similarly, the application of flow chemistry to indole synthesis suggests potential for optimizing reaction parameters and improving safety for the synthesis of substituted indoles.

One-pot synthesis strategies, such as the copper-catalyzed domino coupling-cyclization, offer streamlined routes to this compound-2-carboxylate derivatives by combining multiple steps into a single operation. The development of metal-free methods using organocatalysts represents an alternative approach to avoid the use of transition metals in indole synthesis.

Specific routes starting from readily available precursors like vanillin or 5,6-dihydroxyindole provide practical pathways to access the this compound core. The conversion of this compound into more complex molecules like N-acetyl-5,6-dimethoxytryptamine demonstrates its utility as a synthetic intermediate.

Synthesis from 2-bromo-4,5-dimethoxybenzaldehyde and Ethyl 2-isocyanoacetate

A concise and efficient method for synthesizing ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, a derivative of this compound, involves a copper-catalyzed domino reaction between 2-bromo-4,5-dimethoxybenzaldehyde and ethyl 2-isocyanoacetate. mdpi.comnih.gov This reaction is typically carried out in dimethyl sulfoxide (B87167) (DMSO) at 80 °C in the presence of copper(I) iodide (CuI) and cesium carbonate (Cs₂CO₃). mdpi.com The process involves coupling and cyclization steps, leading to the formation of the indole ring system. nih.gov

Detailed reaction conditions for the synthesis of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate from 2-bromo-4,5-dimethoxybenzaldehyde and ethyl 2-isocyanoacetate are summarized below:

SubstratesCatalystBaseSolventTemperatureTimeYieldReference
2-bromo-4,5-dimethoxybenzaldehyde, Ethyl 2-isocyanoacetateCuI (10 mol%)Cs₂CO₃DMSO80 °C12 h60% mdpi.com

This method provides a practical route to access the 2-carboxylate derivative, which can serve as a versatile intermediate for further modifications.

Cadogan Synthesis using ortho-nitroveratraldehyde derivatives

The Cadogan-Sundberg indole synthesis, or simply Cadogan indole synthesis, is a well-established method for generating indoles through the reductive cyclization of ortho-nitrostyrenes, typically using trialkyl phosphites. wikipedia.orgresearchgate.netresearchgate.net This approach can be applied to the synthesis of this compound derivatives using appropriate ortho-nitroveratraldehyde precursors. researchgate.netchim.itresearchgate.net

A synthetic route involving a modified Cadogan synthesis has been reported for the preparation of bromo-5,6-dimethoxyindole building blocks. researchgate.netchim.it This route may commence from vanillin, which is methylated, nitrated, and then brominated to yield a brominated ortho-nitroveratraldehyde derivative. chim.it This intermediate is then converted to an olefin, followed by a microwave-assisted Cadogan synthesis to afford the this compound derivative. chim.it While classical Cadogan conditions using phosphites or triphenylphosphine (B44618) at high temperatures might lead to complex mixtures for certain substituted nitro compounds, modified conditions, such as using MoO₂Cl₂(dmf)₂ as a catalyst, can achieve selective cyclization. researchgate.net

Conversion of 5,6-Dihydroxyindole to this compound

5,6-Dihydroxyindole (DHI) is a direct precursor to eumelanin (B1172464). wikipedia.org The conversion of 5,6-dihydroxyindole to this compound involves the methylation of the hydroxyl groups at the 5 and 6 positions of the indole core. researchgate.netrsc.orgscispace.com This methylation is crucial for stabilizing the compound, as 5,6-dihydroxyindole is easily oxidized. rsc.org

Historically, this compound was synthesized from 6-nitrohomoveratrole, which was condensed with ethyl oxalate (B1200264) and subsequently reduced to yield this compound-2-carboxylic acid. rsc.org Decarboxylation of this acid then afforded this compound. rsc.org While early methods for the synthesis of ethyl this compound-2-carboxylate yielded poorly and the conversion to the free acid was challenging due to tar formation, methylation of 5,6-dihydroxyindole or its carboxylic acid derivative in a neutral atmosphere allows for the isolation of the more stable dimethoxy compounds. rsc.org Methylation of both hydroxy groups of DHI yields this compound. researchgate.net

Regioselective Functionalization of this compound

The indole core of this compound can undergo various regioselective functionalization reactions, allowing for the synthesis of diverse substituted derivatives. The methoxy (B1213986) groups at the 5 and 6 positions influence the reactivity and regioselectivity of these transformations. chim.it

Regioselective Functionalization of this compound

Bromination at Specific Positions (e.g., 3-, 4-, 7-positions)

Bromination of this compound and its derivatives can occur regioselectively at different positions of the indole ring, such as the 3-, 4-, and 7-positions. researchgate.netresearchgate.netescholarship.org The regioselectivity is influenced by the reaction conditions and the presence of substituents on the indole core.

For instance, regioselective bromination of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate at the 3-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0 °C. mdpi.com Bromination at the 4,7-positions is also possible, providing intermediates useful for further cross-coupling reactions. Bromination of ethyl this compound-2-carboxylate with NBS in tetrahydrofuran (B95107) at 65 °C for 2 hours can yield dibrominated products. rsc.org Further bromination in acetonitrile (B52724) for 24 hours can lead to tribrominated derivatives. rsc.org

Research has explored synthetic strategies to access monobrominated, dibrominated, and tribrominated this compound carboxylate derivatives. researchgate.netumaine.edu

Acylation Reactions

Acylation reactions on methoxy-activated indoles, including 5,7-dimethoxyindoles, have been reported to occur regioselectively. arkat-usa.org While specific examples for this compound were not extensively detailed in the search results, studies on similar dimethoxyindoles suggest that acylation can occur at positions such as C4 or C3, depending on the starting indole structure. arkat-usa.org Further research would be needed to detail the specific conditions and regioselectivity of acylation reactions on this compound itself.

Sonogashira Cross-Coupling for Alkynyl Substituents

The Sonogashira cross-coupling reaction is a powerful tool for introducing alkynyl substituents onto aryl and vinyl halides. nih.govlibretexts.orgwikipedia.org This reaction, which typically employs a palladium catalyst and a copper co-catalyst, can be applied to halogenated this compound derivatives to append alkynyl groups. researchgate.netnih.gov

Formation of Diindolylmethanes and Tri-indolylmethanes

Diindolylmethanes (DIMs) and tri-indolylmethanes are a class of indole derivatives characterized by two or three indole units linked by a methane (B114726) bridge, typically at the C3 position of the indole ring. The synthesis of these compounds often involves the acid-catalyzed condensation of indoles with aldehydes or indole-3-carbaldehydes. researchgate.neteurekaselect.com While general methods for DIM synthesis from various indoles and aldehydes/ketones under acid catalysis are well-documented, specific details regarding the formation of diindolylmethanes or tri-indolylmethanes directly from this compound in the provided search results are limited. researchgate.neteurekaselect.com However, the general reaction involves the electrophilic substitution of the indole ring. researchgate.net Various catalysts, including metal catalysts, ionic liquids, and organocatalysts, have been employed in these transformations to achieve selective and high-yielding synthesis. researchgate.neteurekaselect.com

Synthesis of Derivatives with Specific Functional Groups

This compound serves as a reactant in the synthesis of various derivatives with specific functional groups, highlighting its versatility in organic synthesis. sigmaaldrich.com

Indolylhydroxyoxindoles via Enantioselective Friedel-Crafts Reaction

This compound has been utilized as a reactant in the synthesis of indolylhydroxyoxindoles via enantioselective Friedel-Crafts reactions. sigmaaldrich.comsigmaaldrich.comthermofisher.com This type of reaction is a powerful method for constructing chiral indole derivatives. nih.govrsc.org Enantioselective Friedel-Crafts alkylation of indoles with various electrophiles, including enoylpyridine-N-oxides, catalyzed by chiral metal complexes or organocatalysts, has been reported to yield 3-alkylated indole derivatives with high enantioselectivity. nih.govrsc.org

Benzyl (B1604629) Trimethoxyindoles

This compound is employed as a reactant in the synthesis of benzyl trimethoxyindoles. sigmaaldrich.comsigmaaldrich.comthermofisher.com While the search results mention the synthesis of 5,6,7-trimethoxybenzimidazoles and substituted 4,5,6-trimethoxyindoles, specific synthetic routes starting directly from this compound to produce benzyl trimethoxyindoles were not detailed. researchgate.netrsc.orgsigmaaldrich.com However, the use of 4,6-dimethoxyindole (B1331502) as a reactant for the preparation of benzyl trimethoxyindoles as antimitotic agents has been noted. sigmaaldrich.com

Benzoylpiperazinyl-indolyl Ethane (B1197151) Dione (B5365651) Derivatives

This compound is used as a reactant for the synthesis of benzoylpiperazinyl-indolyl ethane dione derivatives. sigmaaldrich.comsigmaaldrich.comthermofisher.com These derivatives have been explored as potential HIV-1 inhibitors. sigmaaldrich.comsigmaaldrich.comthermofisher.com Specific synthetic procedures for this class of compounds starting from this compound were not elaborated in the provided information.

1-Aroylindole 3-Aroylindoles Combretastatin (B1194345) A-4 Analogs

This compound is a reactant for the synthesis of 1-aroylindole 3-aroylindoles, which are investigated as combretastatin A-4 analogs. sigmaaldrich.comsigmaaldrich.comthermofisher.com These compounds are of interest as antitumor agents and tubulin polymerization inhibitors. sigmaaldrich.comsigmaaldrich.comthermofisher.comnih.govresearchgate.netacs.orgacs.orgnih.gov Studies on combretastatin A-4 analogs have explored the synthesis and structure-activity relationships of 1-aroylindole and 3-aroylindole skeletons, highlighting the importance of methoxy substitutions on the indole ring for activity. nih.govresearchgate.net

Tryptophanol Derivatives via Grignard Reaction

This compound is used as a reactant for the preparation of tryptophanol derivatives via the Grignard reaction. sigmaaldrich.comsigmaaldrich.com The Grignard reaction is a versatile tool in organic synthesis for forming carbon-carbon bonds. While the general application of Grignard reagents in indole chemistry is known, specific details regarding the synthesis of tryptophanol derivatives from this compound using this method were not provided in the search results. researchgate.net

Compound Information

Compound NamePubChem CID
This compound84431
This compound-2-carboxylic acid139035

Data Table: Properties of this compound

PropertyValueSource
Empirical FormulaC₁₀H₁₁NO₂ sigmaaldrich.com
CAS Number14430-23-0 sigmaaldrich.com
Molecular Weight177.20 g/mol sigmaaldrich.comnih.gov
Melting Point154-157 °C chemicalbook.com
SolubilityInsoluble in water chemicalbook.comfishersci.pt
InChI KeyUZHQHNDRVITJPL-UHFFFAOYSA-N sigmaaldrich.comfishersci.ptsigmaaldrich.com
SMILESCOc1cc(OC)c2cc[nH]c2c1 sigmaaldrich.comsigmaaldrich.com

Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds typically synthesized by the condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or ketone. While direct synthetic routes specifically detailing the preparation of thiosemicarbazone derivatives directly from this compound were not extensively covered in the provided literature, related studies on dimethoxyindole isomers offer insights into potential approaches.

Research on 4,6-dimethoxyindole derivatives, for instance, has explored the synthesis and characterization of thiosemicarbazone compounds nih.govfishersci.co.uk. These studies often involve preparing an indole carbaldehyde intermediate, which is then reacted with various thiosemicarbazides to form the corresponding thiosemicarbazones. For example, 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives have been synthesized and evaluated nih.gov. This suggests that a potential route to this compound thiosemicarbazones could involve the synthesis of 5,6-dimethoxy-1H-indole-2-carbaldehyde (or a similar aldehyde derivative) followed by condensation with thiosemicarbazide or substituted thiosemicarbazides.

The synthesis of N-tosyl-indole hybrid thiosemicarbazones has also been reported, highlighting the broader interest in indole-based thiosemicarbazone structures fishersci.se. Although specific data for this compound thiosemicarbazones is limited in the provided context, the general methodology involving the reaction of an indole aldehyde with a thiosemicarbazide is a well-established approach for synthesizing this class of compounds.

Hydrazide Hydrazones

Hydrazide hydrazones are compounds containing the –(C=O)NHN=CH– functional group. Their synthesis typically involves the reaction of a hydrazide with an aldehyde or ketone. For indole-based hydrazide hydrazones, a common strategy is to first convert an indole carboxylic acid into its corresponding hydrazide by reaction with hydrazine (B178648). The hydrazide can then be condensed with an aldehyde or ketone to form the hydrazide hydrazone.

Studies on 4,6-dimethoxyindole have demonstrated the synthesis of novel hydrazide hydrazone derivatives ontosight.aibldpharm.com. These compounds were generated through the condensation reactions of indole hydrazones, derived from indole carbaldehydes and carboxylic acids, often in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) ontosight.aibldpharm.com. The hydrazide-hydrazone functionality was strategically placed at different positions on the 4,6-dimethoxyindole moiety to generate novel compounds ontosight.ai.

Given that 5,6-dimethoxy-1H-indole-2-carboxylic acid is a known compound, it serves as a potential precursor for the synthesis of this compound hydrazide derivatives. Conversion of this carboxylic acid to the corresponding hydrazide using hydrazine would allow for subsequent condensation with various aldehydes or ketones to yield this compound-2-carboxylic acid hydrazide hydrazones. Similarly, if a this compound carbaldehyde derivative is accessible, it could be directly reacted with hydrazines or hydrazides to form hydrazone linkages.

Indolocarbazoles and Bisindoles

Indolocarbazoles are a class of compounds that can be considered a type of bisindole, characterized by a fused tetracyclic ring system containing two indole units. Bisindoles, more broadly, consist of two indole units linked together, often through a carbon atom or a linker. The synthesis of indolocarbazoles and bisindoles often utilizes indole derivatives as starting materials.

Methyl this compound-2-carboxylate has been employed in the synthesis of highly activated 2,3'-biindolyls, which are a type of bisindole. These 2,3'-biindolyls were prepared through reactions involving methyl this compound-2-carboxylate and oxindoles. The Vilsmeier reaction, for instance, has been used in triflic anhydride (B1165640) mediated couplings between substituted oxindoles and methyl this compound-2-carboxylate to prepare these activated biindolyls.

Furthermore, these synthesized 2,3'-biindolyl intermediates derived from methyl this compound-2-carboxylate have been successfully transformed into more complex structures, including a hydroxy indolo[3,2-a]carbazole and a bisindole amide. This highlights the utility of this compound derivatives as key starting materials for constructing the indolocarbazole and bisindole scaffolds.

Beyond reactions involving indole carboxylates, general methods for synthesizing bis-indole derivatives from simple indoles and organic scaffolds containing a carbonyl carbon have also been reported. These methods can involve various catalytic conditions and reaction setups, leading to the formation of diverse bis-indolyl compounds.

Spectroscopic and Structural Characterization of 5,6 Dimethoxyindole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. ¹H NMR and ¹³C NMR spectra for 5,6-Dimethoxyindole have been reported. nih.govchemicalbook.comsigmaaldrich.com

While specific detailed peak assignments for this compound from the provided sources are limited or refer to related compounds like 4,6-dimethoxyindole (B1331502) or 5,7-dimethoxyindole arkat-usa.orgarkat-usa.orgpublish.csiro.au, general information indicates that ¹H NMR spectra show characteristic signals for the aromatic protons on the indole (B1671886) ring, the proton attached to the nitrogen atom (NH), and the protons of the methoxy (B1213986) groups. nih.govchemicalbook.com Similarly, ¹³C NMR spectroscopy provides signals corresponding to the carbon atoms in the indole ring system and the methoxy carbons. nih.gov

Studies on related dimethoxyindoles highlight the utility of NMR in distinguishing isomers based on the chemical shifts of the indole hydrogens. For instance, ¹H NMR data for 4,6-dimethoxyindole showed distinct doublets for the indole hydrogens at specific ppm values, which can be compared to those of this compound. publish.csiro.au

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. thermofisher.com HRMS provides accurate mass measurements, which can help determine the elemental composition. arkat-usa.orgarkat-usa.org

The mass spectrum of this compound shows a prominent molecular ion peak. nih.govgoogle.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with electrons, causing it to ionize and fragment. The resulting fragment ions provide a fingerprint that is characteristic of the compound's structure. The EI-MS data for this compound from the NIST database shows the m/z top peak at 177, corresponding to the molecular ion [M]⁺. Other significant peaks are observed at m/z 162 and 119. nih.gov Another source also reports m/z 177 as the molecular ion peak. google.com

m/z Relative Abundance (%)
177 Top peak
162 2nd Highest
119 3rd Highest

nih.gov

Collisional Activated Dissociation (CAD) for Isomer Differentiation

Collisional Activated Dissociation (CAD), also known as tandem mass spectrometry (MS/MS), is a technique where selected ions are fragmented by collision with neutral gas molecules. This method is particularly useful for differentiating isomeric compounds that may have similar fragmentation patterns under standard EI-MS conditions. Studies have shown that while electron-ionization mass spectra may not distinguish isomers of biologically important dimethoxyindoles, collisionally activated dissociation can differentiate them. sigmaaldrich.com Energy-resolved mass spectrometry is reported to yield the best data for distinguishing between these isomers. sigmaaldrich.comsigmaaldrich.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending modes of its functional groups, such as N-H, C-H (aromatic and methyl), C=C (aromatic ring), and C-O (methoxy and ether linkages). nih.govnist.gov

Specific IR data for this compound is available, with spectra recorded using techniques like Mull or as a gas phase spectrum. nih.govnist.gov While detailed peak assignments for this compound from the provided sources are not explicitly listed in a table, IR spectra are available for viewing. nist.gov IR spectra of related dimethoxyindoles show characteristic peaks in regions associated with N-H stretching (around 3350-3420 cm⁻¹) and C=O stretching (if present in derivatives, around 1660 cm⁻¹). arkat-usa.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the spectrum. This technique is useful for studying conjugated systems and provides information about electronic transitions within the molecule. UV-Vis spectra of this compound show absorption maxima (λmax) at specific wavelengths, which are influenced by the indole chromophore and the electron-donating methoxy groups. chemicalbook.com

A reported λmax for this compound in ethanol (B145695) is 306 nm. chemicalbook.com UV-Vis spectra of related dimethoxyindoles have been recorded in various solvents like tetrahydrofuran (B95107) or methanol, showing absorption maxima in the UV region, typically with high molar absorptivities (ε). arkat-usa.orgarkat-usa.org For example, a related dimethoxyindole showed λmax values at 241 nm, 206 nm, and 306 nm in a specified solvent. arkat-usa.org

X-ray Diffraction (XRD) Studies for Solid-State Structure

X-ray Diffraction (XRD) is a technique used to determine the crystal structure of solid compounds, providing precise information about atomic positions, bond lengths, bond angles, and molecular packing in the crystalline lattice. The solid-state structure of this compound has been investigated using XRD. iucr.org

Crystals of this compound grown from acetonitrile (B52724) solution were studied using a CAD-4 diffractometer. iucr.org The compound crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.org The unit cell parameters were determined: a = 5.805(1) Å, b = 11.195(2) Å, and c = 13.533(2) Å, with a unit cell volume (V) of 879.5(2) ų and Z = 4. iucr.org The calculated density (Dx) is 1.34 g/cm³. iucr.org

The molecule is reported to be nearly planar, with a slight deviation observed for one of the carbon atoms of a methoxy group. iucr.org Torsion angles associated with the methoxy groups and the indole ring have been reported, indicating their conformation in the solid state. iucr.org The crystal structure analysis confirms the molecular structure and provides details about the arrangement of molecules in the crystal lattice. iucr.org XRD studies are critical for confirming the molecular structure of organic compounds.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage by mass of each element present in a chemical compound. For this compound, the empirical and molecular formula has been established as C10H11NO2. sigmaaldrich.comsigmaaldrich.comfishersci.commolbase.comnist.govthermofisher.comglentham.comnih.gov This formula indicates that each molecule of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight of this compound is reported to be approximately 177.20 g/mol . sigmaaldrich.comsigmaaldrich.comfishersci.commolbase.comthermofisher.comglentham.comnih.gov

Based on the molecular formula C10H11NO2 and the atomic weights of the constituent elements (Carbon: 12.011 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.007 g/mol , Oxygen: 15.999 g/mol ), the theoretical elemental composition by mass can be calculated.

The theoretical mass percentages are as follows:

Carbon (C): (10 * 12.011 g/mol ) / 177.20 g/mol * 100% ≈ 67.77%

Hydrogen (H): (11 * 1.008 g/mol ) / 177.20 g/mol * 100% ≈ 6.26%

Nitrogen (N): (1 * 14.007 g/mol ) / 177.20 g/mol * 100% ≈ 7.90%

Oxygen (O): (2 * 15.999 g/mol ) / 177.20 g/mol * 100% ≈ 18.07%

These theoretical values represent the expected elemental composition of a pure sample of this compound. Experimental elemental analysis, typically performed using techniques such as combustion analysis, would provide empirical data to confirm this theoretical composition and assess the purity of a given sample. While specific detailed experimental elemental analysis data tables were not found in the consulted literature, the consistent reporting of the molecular formula across multiple sources supports this theoretical composition.

Theoretical Elemental Composition of this compound

ElementAtomic Weight ( g/mol )Number of AtomsMass Contribution ( g/mol )Mass Percentage (%) (Theoretical)
Carbon12.01110120.1167.77
Hydrogen1.0081111.0886.26
Nitrogen14.007114.0077.90
Oxygen15.999231.99818.07
Total 177.203 100.00

Note: The total molecular weight calculated from individual atomic masses may slightly differ from the reported molecular weight (177.20) due to variations in reported atomic weights and rounding. The percentages are calculated based on the sum of the precise mass contributions from the formula.

Biological and Pharmacological Research on 5,6 Dimethoxyindole and Its Analogs

Structure-Activity Relationship (SAR) Studies of Methoxy-Substituted Indoles

The strategic placement of methoxy (B1213986) groups on the indole (B1671886) scaffold has been a key area of investigation in medicinal chemistry, as these substituents significantly modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. The indole nucleus, being an electron-rich system, can have its reactivity and binding affinity for various biological targets enhanced or altered by the presence of methoxy groups. nih.gov

Influence of Methoxy Group Positioning on Biological Activity

The position of methoxy groups on the indole ring is a critical determinant of the pharmacological profile of the resulting compound. Research has demonstrated that isomeric methoxy-substituted indoles can exhibit not only different potencies but also entirely different mechanisms of action. A notable example is seen in a series of indolyl-pyridinyl-propenone analogs, where the location of a single methoxy group on the indole ring dramatically alters the compound's anticancer activity. Specifically, shifting the methoxy group from the 5-position to the 6-position was found to switch the primary mechanism of cell death from methuosis, a form of non-apoptotic cell death, to the disruption of microtubule dynamics. nih.gov This highlights the profound impact of methoxy group placement on the interaction of these molecules with their cellular targets.

Furthermore, studies on various methoxy-substituted indole derivatives have shown that the substitution pattern influences a range of biological activities, including but not limited to, anticancer, anti-HIV, antibacterial, anticholinesterase, and anti-inflammatory effects. nih.gov The specific positioning of methoxy groups can affect the molecule's ability to fit into the binding pockets of enzymes and receptors, as well as its pharmacokinetic properties.

Impact of Substituents at C3, C4, C6, C7 on Activity

Substitutions at various positions of the indole nucleus, in conjunction with the 5,6-dimethoxy pattern, have been explored to fine-tune the biological activity of these compounds.

C3 Position: The C3 position of the indole ring is a common site for modification. The introduction of various substituents at this position can lead to a wide array of pharmacological activities. For instance, 3-substituted indoles have been investigated for their antimicrobial, antifungal, antioxidant, and antitumor properties. nih.gov In the context of 5,6-dimethoxyindole, a derivative with a C3 substitution, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, has been identified as a highly potent acetylcholinesterase inhibitor. nih.gov

C4, C6, and C7 Positions: The benzene portion of the indole ring (positions C4, C5, C6, and C7) is also a target for substitution to modulate activity. Structure-activity relationship studies on indole-based tubulin polymerization inhibitors have revealed the importance of substitutions on this part of the ring. For example, in a series of sulfur atom-spaced trimethoxyphenyl (TMP) derivatives bearing a heterocyclic ring at the 5-, 6-, or 7-position of the indole nucleus, the 6- and 7-heterocyclyl-1H-indole derivatives showed potent inhibition of tubulin polymerization. nih.gov Specifically, the substitution of the C6 methoxy group on the indole nucleus has been found to play a significant role in inhibiting cell growth in certain series of compounds. nih.gov

Enzyme Inhibition Studies

This compound and its analogs have been the subject of numerous studies investigating their potential as enzyme inhibitors, targeting enzymes implicated in a variety of disease states.

Anticholinesterase Activity (Acetylcholinesterase and Butyrylcholinesterase)

A prominent area of research for this compound derivatives has been in the development of cholinesterase inhibitors for the potential treatment of Alzheimer's disease. One of the most successful examples is the drug Donepezil (E2020), which is chemically known as 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride. nih.govnih.gov This compound is a potent and selective inhibitor of acetylcholinesterase (AChE). nih.gov

Kinetic studies have shown that Donepezil exhibits a mixed-type inhibition of AChE. nih.gov It demonstrates a remarkably high affinity for AChE, with an IC50 value of 5.7 nM. nih.gov Furthermore, it displays significant selectivity for AChE over butyrylcholinesterase (BChE), with a selective affinity that is 1250 times greater for AChE. nih.gov This selectivity is a desirable trait in potential Alzheimer's disease therapies.

Anticholinesterase Activity of a this compound Derivative
CompoundTarget EnzymeIC50 (nM)Selectivity (AChE vs. BChE)
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)Acetylcholinesterase (AChE)5.71250-fold greater for AChE

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters and are important targets in the treatment of depression and neurodegenerative diseases. While direct studies on this compound as a monoamine oxidase inhibitor are limited, research on structurally related indole derivatives provides insight into the potential of this scaffold.

A study on a series of indole-5,6-dicarbonitrile derivatives revealed potent inhibition of both MAO-A and MAO-B. For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile was found to be a potent, reversible, and competitive inhibitor of both MAO isoforms, with IC50 values in the nanomolar range. nih.gov Structure-activity relationship analysis of these compounds indicated that methylation of the indole nitrogen led to a loss of MAO-B inhibition activity, and replacement of a 2-phenyl ring with a thienyl group reduced MAO-B inhibition. nih.gov Although these compounds are not methoxy-substituted, they demonstrate that the indole-5,6-disubstituted scaffold can be a promising starting point for the design of potent MAO inhibitors.

Monoamine Oxidase Inhibition by Indole-5,6-dicarbonitrile Derivatives
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile0.0140.017

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a key mechanism for many anticancer drugs. Several indole derivatives, including those with methoxy substitutions, have been identified as potent inhibitors of this process, often by binding to the colchicine site on tubulin. nih.govmdpi.com

Research on 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives, which can be considered complex analogs of substituted indoles, has shown that methoxy and hydroxy substitutions are important for their activity. While hydroxy derivatives were found to be active in tubulin polymerization assays, some of the corresponding methoxy compounds also inhibited cell growth, suggesting that this action might contribute to their antitumor effect. nih.gov For instance, the (+)-isomer of 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline demonstrated an IC50 value of 3.1 µM for the inhibition of tubulin polymerization. nih.gov

Furthermore, a class of potent tubulin polymerization inhibitors known as arylthioindoles (ATIs) often feature substitutions on the indole ring that influence their activity. mdpi.com In one study, a 6-indolyl derivative of indolyl-imidazopyridines showed extremely potent inhibition of cancer cell lines with IC50 values in the low nanomolar range, highlighting the importance of substitution at the C6 position. mdpi.com

Tubulin Polymerization Inhibition by Indole Analogs
Compound Class/DerivativeActivityIC50 (µM)
(+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinolineTubulin Polymerization Inhibition3.1
Arylthioindole (ATI) derivative 24Tubulin Polymerization Inhibition2.0
Arylthioindole (ATI) derivative 25Tubulin Polymerization Inhibition4.5

Tyrosinase Inhibition

Tyrosinase is a crucial copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes. It catalyzes the oxidation of L-tyrosine to dopaquinone, a key precursor in the melanin production pathway frontiersin.orgmdpi.commdpi.com. Due to its role in melanin synthesis, inhibitors of tyrosinase are of great interest for applications in the cosmetic industry as skin-whitening agents and in medicine for treating hyperpigmentation disorders nih.govelsevierpure.com.

The indole scaffold, a core component of this compound, has been identified as a promising structure for the development of new tyrosinase inhibitors. Researchers have synthesized and evaluated various indole-based derivatives for their potential to inhibit this enzyme. For example, a novel series of N-1 and C-3 substituted indole-based thiosemicarbazones were synthesized and showed moderate to very good inhibitory potential against mushroom tyrosinase rsc.org. The most potent compound in this series, 5k , demonstrated an IC₅₀ value of 12.40 ± 0.26 μM rsc.org. Structure-activity relationship (SAR) analysis of these compounds indicated that substitutions at the 4-position of the benzyl (B1604629) or phenyl ring of the thiosemicarbazone moiety enhanced inhibitory activity rsc.org.

While the indole nucleus is a key feature in these synthetic inhibitors, specific research detailing the direct tyrosinase inhibitory activity of this compound itself is limited in the current scientific literature. However, the successful development of potent inhibitors based on the broader indole structure underscores the potential of compounds like this compound as a foundational molecule for designing novel tyrosinase inhibitors.

Table 1: Tyrosinase Inhibitory Activity of an Indole-Based Thiosemicarbazone Derivative

Compound Structure IC₅₀ (μM)
5k 1-(4-chlorobenzyl)-N-(4-fluorophenyl)-1H-indole-3-carbothioamide 12.40 ± 0.26

Data sourced from in vitro assays on mushroom tyrosinase. rsc.org

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates, such as starch and disaccharides, into absorbable monosaccharides like glucose nih.govscielo.br. The inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces the rate of glucose absorption, thereby lowering postprandial blood glucose levels scielo.brnih.gov.

The indole structure has been a foundation for the synthesis of compounds with α-glucosidase inhibitory properties. A study focused on the synthesis of 3,3-di(indolyl)indolin-2-ones revealed that these indole derivatives exhibit a range of α-glucosidase inhibition activities nih.gov. In this study, most of the synthesized compounds showed higher percentage inhibition compared to the standard drug, acarbose, at a concentration of 50 μg/ml nih.gov. For instance, compound 1n , a derivative with a nitro group, showed a high inhibition of 94 ± 3% nih.gov. The position and nature of substituents on the indole rings were found to significantly influence the inhibitory activity nih.gov.

Although direct studies on the α-glucosidase inhibitory effect of this compound are not extensively documented, the demonstrated activity of its more complex derivatives highlights the importance of the indole core in the design of potential α-glucosidase inhibitors.

Table 2: Alpha-Glucosidase Inhibition by 3,3-di(indolyl)indolin-2-one Derivatives

Compound ID Substituent on Indole Ring % Inhibition (at 50 μg/ml)
1a None 16 ± 6
1b 5-Methyl 37 ± 11
1c 5-Ethyl 73 ± 6
1i 5-Nitro (on oxindole (B195798) ring) 67 ± 13
1n 5-Nitro 94 ± 3
Acarbose (Standard) - 19 ± 5

Data reflects the percentage of α-glucosidase inhibition. nih.gov

HIV-1 Integrase (IN) Inhibition

HIV-1 integrase (IN) is one of the three essential enzymes for the replication of the human immunodeficiency virus (HIV) nih.gov. It catalyzes the integration of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection researchgate.net. As there is no equivalent enzyme in human cells, HIV-1 integrase is a prime target for the development of antiretroviral drugs researchgate.net.

The compound this compound serves as a key reactant in the synthesis of derivatives that have shown potent HIV-1 integrase inhibitory activity. Specifically, research has focused on developing indole β-diketo acid derivatives as inhibitors of this enzyme unifi.it. In one study, a series of substituted indole-β-diketo acids were synthesized and evaluated for their ability to inhibit the two main catalytic functions of integrase: 3'-processing and strand transfer unifi.it.

The results showed that these compounds were active at low micromolar concentrations, with a notable selectivity for the strand transfer process unifi.it. For instance, the N-benzyl derivatives 4e and 5e were the most potent inhibitors of the strand transfer reaction, both exhibiting an IC₅₀ value of 1 ± 0.5 μM unifi.it. This research demonstrates that while this compound itself is not the inhibitor, its chemical structure is a vital building block for creating potent antiviral agents targeting HIV-1 integrase.

Table 3: HIV-1 Integrase Strand Transfer (ST) Inhibition by Indole β-Diketo Acid Derivatives

Compound ID Substituent on Indole Nitrogen IC₅₀ for ST (μM)
4a H 5 ± 0.9
4c CH₃ 3 ± 0.5
4e Benzyl 1 ± 0.5
5a H 4 ± 0.7
5e Benzyl 1 ± 0.5

IC₅₀ values represent the concentration required to inhibit 50% of the strand transfer activity of HIV-1 integrase. unifi.it

Antioxidant Activity and Free Radical Scavenging

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The evaluation of the antioxidant capacity of chemical compounds is crucial for understanding their potential protective effects against oxidative stress-related diseases. Several in vitro assays are commonly used to measure this activity. While the indole nucleus is present in many natural antioxidants, specific data on the free radical scavenging and antioxidant activity of this compound itself using the following standard assays is not extensively available in published research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

The DPPH assay is a widely used and straightforward method for evaluating the free radical scavenging ability of antioxidants psecommunity.org. The principle of this assay is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant or a hydrogen-donating compound nih.gov. When the DPPH radical accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, 2,2-diphenyl-1-picrylhydrazine nih.gov. The color change results in a decrease in absorbance at approximately 517 nm, which is measured spectrophotometrically . The extent of discoloration is proportional to the scavenging activity of the compound being tested. The results are often expressed as the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals .

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Cation Radical Decolorization Assay

The ABTS assay is another common spectrophotometric method for determining the total antioxidant capacity of substances amazonaws.comnih.gov. This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color nih.gov. The ABTS radical is produced by reacting ABTS with a strong oxidizing agent, such as potassium persulfate nih.govresearchgate.net. In the presence of an antioxidant, the colored ABTS radical cation is reduced back to its colorless neutral form nih.gov. The reduction in color is measured by the decrease in absorbance at a specific wavelength, typically around 734 nm amazonaws.com. This assay is versatile as it can be used to measure the antioxidant capacity of both hydrophilic and lipophilic compounds researchgate.netsemanticscholar.org. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

The CUPRAC assay is a method that measures the total antioxidant capacity of a sample based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by antioxidants nih.govnih.gov. In this assay, the chromogenic reagent neocuproine (2,9-dimethyl-1,10-phenanthroline) forms a stable, colored complex with the cuprous ions (Cu⁺) produced during the redox reaction himedialabs.com. This complex exhibits a maximum absorbance at approximately 450 nm nih.govacademie-sciences.fr. The increase in absorbance at this wavelength is directly proportional to the total antioxidant capacity of the sample himedialabs.com. A significant advantage of the CUPRAC method is that it is carried out at a pH close to physiological levels (pH 7), making it highly relevant for biological samples nih.gov. It is also effective for a wide range of antioxidants, including those containing thiol groups like glutathione .

Preclinical Pharmacological Assessments and In Vitro / In Vivo Studies

Anti-proliferative Activity in Cancer Cell Lines

Derivatives of this compound have been the subject of research for their potential anti-proliferative effects against various cancer cell lines. Studies have explored the modification of the indole scaffold to enhance cytotoxic activity.

One area of investigation involves the synthesis of indole-based chalcones. A series of (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives were synthesized and evaluated for their ability to inhibit the growth of several human cancer cell lines. Among these, a compound featuring a 2-methoxycarbonyl-6-methoxy-1H-indole moiety demonstrated significant anti-proliferative activity. This particular derivative exhibited IC50 values of 0.37 µM against HeLa (cervical cancer), 0.16 µM against HT29 (colon cancer), and 0.17 µM against MCF-7 (breast cancer) cell lines. However, its activity was considerably lower against HL-60 (promyelocytic leukemia) cells, with an IC50 value of 18 µM nih.gov.

Another approach has been the creation of molecular hybrids combining the indole nucleus with other pharmacologically active moieties, such as isatin (B1672199). A series of 5-methoxyindole tethered C-5 functionalized isatins were synthesized and tested for their in vitro anti-proliferative activity. Two compounds from this series, 5o and 5w, were identified as the most potent, with IC50 values of 1.69 µM and 1.91 µM, respectively. These values indicated a potency four to five times greater than the reference drug, sunitinib (IC50 = 8.11 µM) nih.govresearchgate.net. Further investigation into the mechanism of action for compound 5o revealed that it induced a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. It also showed an IC50 value of 10.4 µM against the resistant NCI-H69AR cancer cell line nih.govresearchgate.net.

The table below summarizes the anti-proliferative activity of selected indole analogs against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
2-methoxycarbonyl-6-methoxy-1H-indole derivative (9e)HeLa0.37
2-methoxycarbonyl-6-methoxy-1H-indole derivative (9e)HT290.16
2-methoxycarbonyl-6-methoxy-1H-indole derivative (9e)MCF-70.17
2-methoxycarbonyl-6-methoxy-1H-indole derivative (9e)HL-6018
5-methoxyindole-isatin hybrid (5o)A-5491.92 (24h), 3.78 (48h)
5-methoxyindole-isatin hybrid (5w)Not Specified1.91
Sunitinib (Reference)Not Specified8.11

Effects on Apoptosis and Autophagy Pathways in Cancer

The induction of programmed cell death, including apoptosis and autophagy, is a key mechanism for many anti-cancer agents. Research into this compound analogs has begun to explore their potential to modulate these critical cellular pathways.

Studies on (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives have shown that these compounds can induce apoptosis in cancer cells. One promising derivative, containing a 2-methoxycarbonyl-6-methoxy-1H-indole moiety, was found to display cytotoxic properties in the human myeloid leukemia U-937 cell line by inducing apoptosis and causing cell cycle arrest at the G2-M phase nih.gov.

In a study investigating the effects of demethoxycurcumin (DMC), a curcumin (B1669340) analog, on human head and neck squamous cell carcinoma (HNSCC) FaDu cells, it was found that DMC induced apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) pathways. This was evidenced by the upregulation of FasL, cleaved caspase-8, Bax, Bad, and cleaved caspase-9, along with the suppression of anti-apoptotic factors like Bcl-xL and Bcl-2. The study also demonstrated that DMC inhibited the phosphorylation and nuclear translocation of NF-κB, a key regulator of apoptosis nih.gov. While not a direct analog of this compound, this research highlights a mechanism by which related phenolic compounds can induce apoptosis.

Furthermore, a study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), another chalcone derivative, in K562 human leukemia cells demonstrated its ability to induce apoptosis. The mechanism was linked to the downregulation of the anti-apoptotic protein Bcl-2, leading to a lower Bcl-2/Bax ratio, which is a critical determinant in the induction of apoptosis nih.govresearchgate.net.

While direct evidence for this compound inducing autophagy is still emerging, the interplay between apoptosis and autophagy is a crucial area of cancer research. Some compounds can induce autophagy-dependent apoptosis, where the autophagic process facilitates apoptotic cell death e-century.us. For instance, the natural compound oridonin has been shown to induce autophagy-dependent apoptosis in colon cancer cells e-century.us. This suggests a potential avenue for future research into the mechanisms of this compound analogs.

Neuroprotective Effects

The neuroprotective potential of indole-based compounds has been an area of active investigation, with some studies pointing to the beneficial effects of compounds structurally related to this compound.

A notable example is the melanin precursor 5,6-dihydroxyindole (B162784) (DHI), which shares the core indole structure. In vitro studies have demonstrated that DHI exhibits a slight protective effect at a concentration of 10 µM. This protective activity was observed against UV-A damage in human ARPE-19 cells. Furthermore, cytoprotection was also noted in cultured mouse retinas with 50 µM of DHI and its diacetylated derivative, 5,6-diacetoxyindole (DAI) nih.gov. In vivo electroretinography measurements in mice showed that at 10 µM, DHI led to better preservation of retinal amplitudes, particularly for cones, compared to a higher, more cytotoxic concentration of 100 µM nih.gov.

Broader research into synthetic indole-phenolic compounds has also highlighted their potential as multifunctional neuroprotective agents. These compounds have demonstrated the ability to counter reactive oxygen species (ROS) generated by the Aβ(25–35) peptide, a key player in Alzheimer's disease pathology. In cellular models, these indole derivatives led to an average 25% increase in cell viability and a reduction of ROS to basal levels nih.gov. Their neuroprotective actions are attributed to a combination of chelating, antioxidant, and anti-aggregation properties nih.gov.

These findings suggest that the indole nucleus, a core component of this compound, is a promising scaffold for the development of neuroprotective agents. The antioxidant properties and ability to mitigate cellular damage are key mechanisms underlying these effects.

Anticonvulsant Effects

The indole nucleus is a structural feature in a number of compounds that have been investigated for their anticonvulsant properties. While direct studies on this compound are limited, research on related indole derivatives provides insight into the potential of this chemical class.

A series of tricyclic indole-2-carboxylic acid derivatives have been synthesized and evaluated for their anticonvulsant effects in a mouse model of NMDA-induced seizures. Several of these compounds, which act as antagonists for the glycine binding site of the NMDA receptor, demonstrated high in vivo activity. One particularly potent derivative, 3g (SM-31900), exhibited an ED50 of 2.3 mg/kg after intravenous administration nih.gov.

In another study, various substituted 2-phenylindole derivatives were synthesized and screened for their anticonvulsant activity using the maximal electroshock (MES) model. Several of these compounds showed moderate activity against the extensor seizure phase when compared to the standard drug phenytoin sodium researchgate.net.

Furthermore, a series of indole derivatives synthesized from 2-phenyl-1H-indole were tested in both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure models. Some of these compounds showed encouraging anticonvulsant activity in both models. Specifically, compounds 5 and 6 were active in the MES test at a dose of 100 mg/kg, and compound 6 also exhibited good protection in the scPTZ model at the same dose pharmacophorejournal.com.

The table below summarizes the anticonvulsant activity of selected indole derivatives in preclinical models.

Compound ClassSeizure ModelActive CompoundsPotency (ED50 or Active Dose)
Tricyclic indole-2-carboxylic acidsNMDA-induced seizures3g (SM-31900)2.3 mg/kg (i.v.)
Substituted 2-phenylindolesMaximal Electroshock (MES)2b, 2c, 2eModerate activity
2-phenyl-1H-indole derivativesMaximal Electroshock (MES)5, 6100 mg/kg
2-phenyl-1H-indole derivativessubcutaneous Pentylenetetrazole (scPTZ)6100 mg/kg

These studies underscore the potential of the indole scaffold as a basis for the development of new anticonvulsant agents.

Antimicrobial Screening

The indole nucleus is a key structural motif in many compounds exhibiting antimicrobial properties. Analogs of this compound have been synthesized and screened for their activity against a range of bacterial and fungal pathogens.

One study focused on novel derivatives of 5,6-dimethoxy-1-indanone, a precursor to certain indole compounds. These derivatives, specifically 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitriles, were tested against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), a yeast (Candida albicans), and a fungus (Aspergillus clavatus). The results indicated that several of these compounds exhibited promising antibacterial activity nih.gov.

In another investigation, a series of 3-substituted indole-2-one and -thione derivatives were evaluated for their in vitro antimicrobial effects. The most active compounds displayed a Minimum Inhibitory Concentration (MIC) of 125 µg/mL. Specifically, two compounds were active against Salmonella enterica, while five others were active against methicillin-resistant S. aureus (MRSA) at this concentration dergipark.org.tr.

Furthermore, a study on various indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties revealed a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against the tested microorganisms. Notably, an indole-triazole derivative showed significant promise as a novel antibacterial and antifungal lead compound nih.gov.

Research on indole-3-carboxamido-polyamine conjugates has identified compounds with potent antimicrobial activity. A 5-bromo-substituted indole analog, 13b, was particularly effective against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with MIC values as low as ≤ 0.28 µM mdpi.com.

The table below presents the antimicrobial activity of selected indole derivatives against various microorganisms.

Compound ClassMicroorganismMIC (µg/mL)
3-Substituted Indole-2-one/-thioneSalmonella enterica125
3-Substituted Indole-2-one/-thioneMRSA125
Indole-1,2,4-triazole/1,3,4-thiadiazole/carbothioamideVarious bacteria and fungi3.125 - 50
5-Iodoindole, 5-Fluoroindole, 6-Bromoindole, 3-MethylindoleExtensively drug-resistant Acinetobacter baumannii64
7-HydroxyindoleExtensively drug-resistant Acinetobacter baumannii512

Molecular Mechanisms of Action and Target Identification

The therapeutic and biological potential of this compound and its analogs is underpinned by their diverse molecular mechanisms of action. Researchers have identified several key cellular targets and pathways through which these compounds elicit their effects. These range from specific interactions with enzyme active sites to the modulation of complex signaling cascades and structural components of the cell. Understanding these mechanisms is crucial for the rational design of new therapeutic agents based on the this compound scaffold.

Enzyme Binding Pockets and Indole Ring Interactions

The indole ring system, a core feature of this compound, plays a pivotal role in the interaction of these compounds with enzyme binding pockets. The planar structure and electron-rich nature of the indole nucleus allow for various non-covalent interactions, including hydrophobic interactions, π-π stacking, and hydrogen bonding. These interactions are critical for the affinity and specificity of the compound for its target enzyme.

For instance, in the context of acetylcholinesterase (AChE), an enzyme critical in nerve impulse transmission, the indole moiety of certain inhibitors can engage in π-π stacking interactions with aromatic residues like tryptophan and tyrosine within the enzyme's active site gorge. The methoxy groups at the 5 and 6 positions of the indole ring can further influence binding by forming hydrogen bonds or by altering the electronic properties and lipophilicity of the molecule, thereby affecting its ability to access and bind to the active site.

Similarly, analogs of 5,6-dihydroxyindole have been shown to bind directly to the ligand-binding domain of the nuclear receptor Nurr1. This interaction is stabilized by a network of molecular interactions, highlighting the versatility of the indole scaffold in molecular recognition by proteins.

Table 1: Inhibitory Activity of Indole Analogs on Acetylcholinesterase

CompoundTarget EnzymeIC50 Value
Genistein Derivative (G1)Acetylcholinesterase (AChE)264 nmol/L
DonepezilAcetylcholinesterase (AChE)26 nmol/L
PiceatannolAcetylcholinesterase (AChE)281.74 µM
ResveratrolAcetylcholinesterase (AChE)345.82 µM

This table presents the half-maximal inhibitory concentration (IC50) values of various compounds, including indole analogs and related polyphenols, against acetylcholinesterase, demonstrating the potential for this class of compounds to interact with enzyme active sites.

Interference with Biological Pathways

Beyond direct enzyme inhibition, this compound and its derivatives can interfere with various biological pathways, leading to a cascade of downstream effects. The modulation of these pathways is often the result of interactions with key signaling proteins or receptors.

One of the significant areas of investigation is the impact of these compounds on pathways related to cell growth, proliferation, and apoptosis. For example, by inhibiting enzymes like histone deacetylases (HDACs) or disrupting tubulin polymerization, these compounds can trigger cell cycle arrest and induce programmed cell death in cancer cells. The specific pathways affected can depend on the cellular context and the precise chemical structure of the analog.

Furthermore, the antioxidant properties of dihydroxyindole derivatives suggest their involvement in pathways related to oxidative stress. By scavenging reactive oxygen species, these compounds can protect cells from oxidative damage and modulate signaling pathways that are sensitive to the cellular redox state.

Targeting G-Protein Coupled Receptors (e.g., GPR35)

G-protein coupled receptors (GPCRs) represent a large family of transmembrane receptors that play a crucial role in cellular signaling. Recent research has identified GPR35 as a potential target for indole derivatives. Notably, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a close analog of this compound, has been identified as a moderately potent agonist of GPR35. medchemexpress.comnih.govfigshare.commedchemexpress.cn

The activation of GPR35 by DHICA triggers downstream signaling events, including β-arrestin translocation. medchemexpress.comnih.gov This finding suggests that the 5,6-disubstituted indole scaffold is a promising pharmacophore for the development of novel GPR35 modulators. The methoxy groups in this compound could influence the binding affinity and efficacy at this receptor compared to the hydroxyl groups of DHICA. The exploration of this compound and its analogs as GPR35 ligands could open new avenues for the treatment of diseases where this receptor is implicated, such as inflammatory disorders.

Table 2: Agonistic Activity of 5,6-Dihydroxyindole-2-carboxylic Acid (DHICA) at GPR35

CompoundTarget ReceptorAssayEC50 Value
DHICAGPR35β-arrestin translocation23.2 µM medchemexpress.comnih.gov
DHICAGPR35Dynamic Mass Redistribution (DMR)23.6 µM nih.gov

This table shows the half-maximal effective concentration (EC50) of DHICA, a close analog of this compound, in activating the G-protein coupled receptor 35, indicating the potential for this class of compounds to target GPCRs.

Inhibition of DNA Topoisomerase and Histone Deacetylase (HDAC)

DNA topoisomerases and histone deacetylases are critical enzymes involved in DNA metabolism and gene expression, respectively, and are well-established targets for cancer therapy. Several indole derivatives have demonstrated the ability to inhibit these enzymes.

Pyrazolo[1,5-a]indole derivatives have been identified as potent inhibitors of DNA topoisomerase II, with some also acting as dual inhibitors of both topoisomerase I and II. nih.gov These compounds act as catalytic inhibitors, meaning they interfere with the enzymatic activity without trapping the enzyme-DNA complex. nih.gov The inhibitory concentrations (IC50) for these derivatives are in the range of 10-30 µM. nih.gov

In the realm of epigenetics, indole-based hydroxamic acid derivatives have emerged as potent inhibitors of histone deacetylases. researchgate.netnih.gov For instance, certain compounds have shown remarkable inhibitory activity against HDAC1 and HDAC6 with IC50 values in the nanomolar range. researchgate.netnih.gov The inhibition of HDACs leads to the accumulation of acetylated histones, which in turn alters chromatin structure and gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Table 3: Inhibitory Activity of Indole Derivatives on DNA Topoisomerases and Histone Deacetylases

Compound ClassTarget EnzymeIC50 Value
Pyrazolo[1,5-a]indole derivativesTopoisomerase I/II10-30 µM nih.gov
Ursolic acid-indole conjugate (5f)Topoisomerase IIα0.56 ± 0.08 µM (against SMMC-7721 cells) nih.gov
Indole-based hydroxamic acid (4o)HDAC11.16 nM researchgate.netnih.gov
Indole-based hydroxamic acid (4o)HDAC62.30 nM researchgate.netnih.gov
Indole-3-butyric acid derivative (I13)HDAC113.9 nM nih.govresearchgate.net
Indole-3-butyric acid derivative (I13)HDAC67.71 nM nih.govresearchgate.net

This table summarizes the inhibitory activities (IC50 values) of various indole derivatives against DNA topoisomerases and histone deacetylases, highlighting their potential as anticancer agents.

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. The disruption of tubulin polymerization is a validated strategy in cancer chemotherapy. A growing body of evidence indicates that indole derivatives, including those with methoxy substitutions, can act as potent inhibitors of tubulin polymerization. nih.govnih.govmdpi.commdpi.com

Table 4: Inhibitory Activity of Indole Derivatives on Tubulin Polymerization

Compound ClassIC50 Value (Tubulin Polymerization)
Chalcone-indole derivative (12)Not specified, but effective
Benzimidazole-indole derivative (8)2.52 µmol/L nih.gov
Quinoline-indole derivative (13)2.09 µmol/L nih.gov
2-alkoxycarbonyl-3-anilinoindoles (56a)0.40 µM mdpi.com
2-alkoxycarbonyl-3-anilinoindoles (56b)0.37 µM mdpi.com

This table presents the half-maximal inhibitory concentration (IC50) values for various indole derivatives against tubulin polymerization, demonstrating their potential as microtubule-disrupting agents.

Computational Chemistry and in Silico Analysis

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5,6-dimethoxyindole, DFT studies would provide significant insights into its structural and electronic properties.

To perform a DFT study, the first step is to determine the molecule's most stable three-dimensional structure, known as its optimized geometry. This is achieved by finding the minimum energy conformation of the molecule. Computational methods, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to calculate the bond lengths, bond angles, and dihedral angles that correspond to this lowest energy state. inpressco.com For this compound, this would involve calculating the precise atomic coordinates of its indole (B1671886) ring and the attached methoxy (B1213986) groups. However, specific published values for the optimized geometry of this compound are not available.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. irjweb.com For this compound, the analysis would reveal how the electron-donating methoxy groups influence the electron density distribution and the energies of the HOMO and LUMO, which are key to its potential role in chemical reactions. Specific calculated energy values for the HOMO, LUMO, and the energy gap for this compound are not documented in the available literature.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In an MEP map of this compound, one would expect to see negative potential (typically colored red) around the oxygen atoms of the methoxy groups and the nitrogen atom of the indole ring, indicating these as likely sites for electrophilic attack. Positive potential (colored blue) would be expected around the hydrogen atoms. Such a map provides valuable information for predicting how the molecule will interact with other molecules and its potential binding sites. nih.gov A specific MEP analysis for this compound is not available in published research.

Nonlinear optical (NLO) properties of a molecule describe its behavior in the presence of a strong electromagnetic field, such as that from a laser. arxiv.org These properties are determined by the molecule's dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with significant NLO properties often possess a π-conjugated system and an asymmetric charge distribution, which can be influenced by electron-donating and electron-withdrawing groups. arxiv.org The indole nucleus provides a π-system, and the methoxy groups act as electron donors. A computational study would calculate the values of μ, α, and β to assess the potential of this compound as an NLO material. Without specific studies, the NLO properties of this compound remain unquantified.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). walisongo.ac.id This method is fundamental in drug discovery and design.

In a molecular docking study of this compound, the compound would be treated as a ligand and docked into the active site of a target protein. The simulation would predict the binding pose and calculate a docking score or binding energy, which estimates the binding affinity between the ligand and the protein. walisongo.ac.id A lower binding energy typically indicates a more stable and favorable interaction. walisongo.ac.id The analysis would also detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the protein. biorxiv.org Such studies are crucial for understanding the potential biological activity of the compound. However, there are no specific published molecular docking studies detailing the binding energies and interactions of this compound with specific protein targets.

Identification of Key Amino Acid Residues

Molecular docking is a crucial computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis helps in identifying the key amino acid residues within the binding site that are critical for molecular recognition and interaction. While direct studies on this compound are limited in the available literature, research on structurally similar indole derivatives provides insight into the types of interactions that are likely to be important.

For instance, molecular docking studies on novel 4,6-dimethoxyindole (B1331502) derivatives designed as anticholinesterase agents revealed interactions with key amino acid residues in the binding sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com The computational results, which were found to be compatible with experimental findings, identified a range of both hydrophobic and hydrophilic interactions between the dimethoxyindole core and the enzyme's active site. tandfonline.com

Generally, the binding of small molecules like indole derivatives to protein cavities is governed by several types of interactions:

Hydrogen Bonds: These are crucial for specificity and affinity, often formed between polar groups on the ligand and residues like serine, threonine, or the peptide backbone. mdpi.com

Hydrophobic Interactions: The indole ring system is inherently hydrophobic and is likely to interact with nonpolar amino acid residues such as isoleucine, valine, leucine, and phenylalanine. mdpi.com

Pi-Pi Stacking: The aromatic nature of the indole ring can lead to favorable pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Identifying these specific ligand-residue interactions is fundamental in drug design, as it allows for the optimization of molecules to enhance potency and selectivity for their intended target. researchgate.net

Interaction TypePotential Interacting Amino Acid ResiduesSignificance in Binding
Hydrogen BondingSerine, Threonine, Asparagine, Glutamine, HistidineContributes to binding specificity and high affinity.
Hydrophobic InteractionsIsoleucine, Valine, Leucine, Alanine, MethionineStabilizes the ligand within the nonpolar binding pocket.
Pi-Pi StackingPhenylalanine, Tyrosine, TryptophanOrients the aromatic system of the ligand within the active site.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org QSAR models are instrumental in drug discovery for predicting the activity of new molecules, optimizing lead compounds, and screening virtual libraries to identify promising candidates. longdom.orgnih.gov These models are built by quantifying physicochemical properties or structural features, known as descriptors, and relating them to a measured biological endpoint. longdom.org

A typical QSAR study involves:

Data Set Selection: A collection of molecules with known biological activities (e.g., IC50 values) is assembled.

Descriptor Calculation: Various molecular descriptors are calculated for each molecule, such as molecular weight, logP (lipophilicity), molar refractivity, and electronic and steric parameters. longdom.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that links the descriptors to the biological activity. longdom.org

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. mdpi.com

While specific QSAR studies focused solely on this compound were not prominently identified, research on related structures illustrates the utility of this approach. For example, a QSAR analysis of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles as chitin synthesis inhibitors showed that hydrophobic substituents with an optimal size were favorable for activity, whereas bulky substituents were detrimental. nih.gov This demonstrates how QSAR can elucidate the key physicochemical properties that govern the biological function of a class of molecules. Such models, once established, can guide the rational design of more potent analogs. mdpi.com

Molecular Dynamics Simulations (Implicit and Explicit Solvent Models)

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. This technique provides detailed insight into the conformational changes, flexibility, and thermodynamic properties of biological systems, which are difficult to capture with static modeling alone. A critical aspect of MD simulations is the treatment of the solvent, which can be modeled using either explicit or implicit approaches. diva-portal.org

Explicit Solvent Models: In this approach, individual solvent molecules (typically water) are explicitly included in the simulation box around the solute. diva-portal.org This method is the most physically realistic as it accounts for specific water-solute interactions, such as hydrogen bonds. However, the large number of solvent molecules significantly increases the computational cost, often limiting the timescale and size of the systems that can be studied. scispace.com

Implicit Solvent Models: Implicit solvent models, such as the Generalized Born (GB) model, represent the solvent as a continuous medium with the dielectric properties of water, rather than as individual molecules. scispace.com This simplification dramatically reduces the number of atoms in the simulation, leading to several advantages:

Lower Computational Cost: Fewer calculations are needed, allowing for longer simulation times or the study of larger systems. scispace.com

Faster Conformational Sampling: By removing the viscosity of explicit water, molecules can explore different conformations more rapidly, which can be a significant advantage in studies like protein folding. scispace.comnih.gov

Simplified Free Energy Calculations: The energetic landscape of molecular structures can be more clearly computed and interpreted. scispace.com

The choice between an explicit and implicit solvent model depends on the specific research question, balancing the need for atomic-level detail against computational feasibility. nih.gov While explicit solvent is more rigorous, implicit models are highly effective for exploring large-scale conformational changes or for applications where computational speed is paramount. nih.govnih.gov Machine learning approaches are also being developed to create more accurate implicit solvent models based on data from explicit solvent simulations. fu-berlin.de

FeatureExplicit Solvent ModelImplicit Solvent Model
Representation Individual solvent molecules (e.g., TIP3P water) are included. nih.govSolvent is treated as a continuous medium with dielectric properties. scispace.com
Computational Cost High, due to the large number of atoms. scispace.comLow, as solvent atoms are not explicitly calculated. scispace.com
Physical Realism High; accurately models specific solute-solvent interactions. diva-portal.orgLower; an approximation of bulk solvent effects. fu-berlin.de
Conformational Sampling Slower, due to the viscosity of the solvent. nih.govFaster, as solvent viscosity is removed. scispace.comnih.gov
Typical Use Case Detailed analysis of binding sites where specific water molecules are important.Studying large-scale conformational changes, protein folding, and high-throughput screening. nih.gov

Applications and Future Directions

5,6-Dimethoxyindole as a Building Block in Complex Molecule Synthesis

This compound serves as a key intermediate in the synthesis of a diverse range of complex organic molecules. Its indole (B1671886) core, coupled with the electron-donating methoxy (B1213986) groups, influences its electronic distribution and enhances its reactivity at specific positions, making it amenable to various chemical transformations, including electrophilic substitution reactions. cymitquimica.comvulcanchem.com

Precursor for Eumelanin (B1172464) Analogues

One significant application of this compound is its use as a precursor for synthesizing analogues of eumelanin. Eumelanin is a naturally occurring black-brown pigment formed through the oxidative polymerization of 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). wikipedia.orgwikipedia.orgmdpi.comresearchgate.netresearchgate.net While this compound itself is a methylated derivative, it can be converted to 5,6-dihydroxyindole, a key monomer of eumelanin, or its derivatives can be used to create eumelanin-inspired materials. vulcanchem.comsigmaaldrich.comumaine.edugoogle.comresearchgate.net Research has explored the synthesis of brominated 5,6-dimethoxyindolecarboxylate derivatives as monomeric units for eumelanin-like biopolymers. researchgate.netresearchgate.netresearchgate.net These synthetic analogues are valuable for studying the structure and properties of eumelanin and for developing biomimetic polymers and nanomaterials with tailored optical and electronic characteristics. researchgate.netresearchgate.net

Intermediates for Other Bioactive Heterocycles

Beyond eumelanin analogues, this compound is employed in the synthesis of various other bioactive heterocycles. It acts as a reactant in the synthesis of indolylhydroxyoxindoles via enantioselective Friedel-Crafts reactions and in the preparation of benzyl (B1604629) trimethoxyindoles. sigmaaldrich.com Furthermore, it is utilized in the synthesis of benzoylpiperazinyl-indolyl ethane (B1197151) dione (B5365651) derivatives, which have shown potential as HIV-1 inhibitors. sigmaaldrich.com The indole scaffold, including derivatives like this compound, is a prevalent structure in natural products and synthetic compounds with a wide array of pharmacological activities. researchgate.netrjpn.org Its versatility as a building block allows for the construction of diverse heterocyclic systems with potential therapeutic applications. ipb.pt

Drug Design and Development Based on the this compound Scaffold

The this compound scaffold is of considerable interest in drug design and development due to the potential biological activities of its derivatives. cymitquimica.com The indole core is a privileged structure in medicinal chemistry, found in numerous drugs and natural products. rjpn.orgnih.gov The presence of methoxy groups at the 5 and 6 positions can influence the compound's lipophilicity, metabolic stability, and interactions with biological targets. cymitquimica.com

Strategies for Developing New Drug Candidates

Strategies for developing new drug candidates based on the this compound scaffold often involve molecular modification approaches. biomedres.us This can include introducing various substituents onto the indole ring or the nitrogen atom to modulate pharmacokinetic and pharmacodynamic properties. biomedres.us For instance, this compound has been used in the synthesis of N-benzyl-N-cyclopropyl-5,6-dimethoxyindole-3-glyoxalamide. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Another example is the synthesis and evaluation of indole-piperidine amides as multi-target-directed ligands, where a 5,6-dimethoxy-indole derivative showed inhibitory activity against enzymes relevant to Alzheimer's disease. nih.govmdpi.com The ability to synthesize a library of derivatives allows for structure-activity relationship (SAR) studies to identify compounds with improved potency, selectivity, and other desirable pharmacological characteristics. biomedres.us

Addressing Drug Resistance

The indole scaffold, including this compound derivatives, has shown promise in addressing drug resistance, particularly in the context of cancer and infectious diseases. nih.gov While specific detailed research on this compound derivatives directly addressing resistance mechanisms was not extensively found in the search results, the broader class of indole derivatives has demonstrated the ability to combat drug-resistant cancer cells and pathogens. nih.gov This suggests that modifications of the this compound scaffold could potentially lead to the development of agents effective against resistant strains. Strategies might involve designing derivatives that can evade efflux pumps or target alternative pathways in resistant organisms or cells. vulcanchem.com Research into novel treatments for drug-resistant infections is an ongoing global effort. accesstomedicinefoundation.orggardp.orgnih.gov

Challenges and Opportunities in this compound Research

Research into this compound presents both challenges and opportunities. A key challenge lies in the complex synthesis of highly functionalized indole derivatives with specific substitution patterns. Developing efficient and scalable synthetic routes remains crucial for exploring the full potential of this scaffold. researchgate.netresearchgate.net Additionally, understanding the precise mechanisms of action and structure-activity relationships for various biological targets requires extensive biological evaluation and advanced computational studies. biomedres.usnih.gov

Despite these challenges, the opportunities are significant. The versatility of the this compound scaffold allows for the design of novel compounds with a wide range of potential therapeutic applications, including in areas like neurodegenerative diseases and infectious diseases. nih.govnih.gov Its role as a precursor for eumelanin analogues also opens avenues in materials science for developing functional polymers with unique optical and electronic properties. researchgate.netresearchgate.net Further research into the synthesis, chemical reactivity, and biological interactions of this compound derivatives is expected to yield new insights and lead to the discovery of novel functional molecules and therapeutic agents.

Emerging Trends in Indole Chemistry

The field of indole chemistry is continuously evolving, with significant advancements in synthetic methodologies and the exploration of new applications for indole-containing compounds. This compound is relevant to several of these emerging trends.

One prominent trend is the development of more sustainable and efficient synthetic routes to indoles and their derivatives, including green chemistry approaches such as microwave-assisted reactions. jpionline.orgtandfonline.com These methods aim to reduce reaction times, energy consumption, and waste generation.

Another key trend is the increasing use of catalytic systems, particularly transition metal catalysis (such as palladium catalysis), for the regioselective synthesis of functionalized indoles and the construction of complex indole architectures, including fused polycyclic systems. researchgate.netnih.govjpionline.orgrsc.org These methods allow for precise manipulation of the indole core and the creation of structurally diverse compounds with potential applications in drug discovery and materials science. nih.govjpionline.org

Multicomponent reactions (MCRs) are also gaining prominence, offering convergent and efficient pathways to complex indole derivatives in a single step. jpionline.org The integration of indoles in MCRs allows for the rapid generation of molecular libraries with diverse substitution patterns. jpionline.org

Furthermore, the exploration of indole derivatives beyond traditional pharmaceutical applications is an emerging trend. The use of 5,6-dihydroxyindole derivatives, closely related to this compound, as building blocks for biomimetic polymers like synthetic melanin (B1238610) (PDMICA) highlights the potential of these compounds in materials science, particularly in areas like electrochromic materials and functional polymers. researchgate.netacs.org This research area is expanding the scope of indole chemistry into fields such as optoelectronics and nanotechnology.

The continued interest in the diverse biological activities of indole derivatives also drives research, with ongoing efforts to synthesize novel indole-based compounds and evaluate their potential as therapeutic agents for various diseases. ontosight.aibohrium.com The 5,6-dimethoxy substitution pattern provides a specific chemical space for exploration within this broader trend.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5,6-dimethoxyindole, and how can purity be validated?

  • Methodology : A common approach involves reacting this compound with oxalyl chloride in ethanol under controlled temperatures (0°C), followed by amine coupling. Purification via recrystallization (e.g., EtOAc/hexane) yields high-purity product. Purity validation typically employs HPLC (>98% purity confirmed via retention time analysis) and elemental analysis (C, H, N ratios) .
  • Critical Considerations : Monitor reaction pH and solvent choice to avoid side products. Use activated charcoal for decolorization during purification.

Q. How can researchers characterize the electronic and steric properties of this compound derivatives?

  • Methodology : Employ density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) to analyze molecular orbitals and steric maps. Experimental validation includes X-ray crystallography for spatial arrangement and NMR (COSY, NOESY) to confirm regiochemistry in reaction products .
  • Key Tools : Software packages like Gaussian for computational modeling and 2D NMR techniques for structural elucidation.

Q. What are the standard protocols for stability testing of this compound under varying storage conditions?

  • Methodology : Store compounds at 0°C–6°C in inert atmospheres. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis track degradation. Use mass spectrometry to identify decomposition byproducts .

Advanced Research Questions

Q. Why does this compound exhibit contradictory biological activity compared to its mono-methoxy analogues in cancer models?

  • Case Study : In anti-cancer assays, this compound derivatives lost activity (IC50 >10 µM) despite mono-methoxy analogues showing microtubule disruption or methuosis. This suggests steric hindrance from adjacent methoxy groups disrupts target binding.
  • Resolution : Perform comparative molecular docking studies and phenotypic profiling (e.g., cell cycle analysis via flow cytometry) to map structure-activity relationships .

Q. How can researchers resolve regioselectivity contradictions in cycloaddition reactions involving 5,6-indolynes?

  • Contradiction : 5,6-Indolynes paired with 2-alkylfurans show no regioselectivity (1:1 product ratio), unlike 6,7-indolynes (15:1 selectivity).
  • Methodology : Combine experimental kinetic studies (variable-temperature NMR) with computational transition-state modeling to identify electronic vs. steric drivers. Use HSQC and HMBC NMR to distinguish regioisomers .

Q. What strategies mitigate discrepancies in reported bioactivity data for this compound derivatives?

  • Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design. Cross-validate results using orthogonal assays (e.g., SRB growth inhibition vs. microtubule polymerization assays). Address batch-to-batch variability via QC protocols (e.g., ≥95% purity thresholds) .

Q. How do solvent effects influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodology : Conduct solvent polarity screens (e.g., THF vs. DMF) with kinetic monitoring (UV-Vis spectroscopy). Compare yields and byproduct profiles. Computational solvation free energy calculations (e.g., SMD model) rationalize solvent-dependent pathways .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing conflicting biological data from this compound studies?

  • Framework : Use multivariate analysis (PCA or PLS-DA) to identify outliers. Apply Bayesian inference to weigh evidence from contradictory studies. Report effect sizes with confidence intervals to contextualize discrepancies .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Best Practices : Include detailed spectral data (1H/13C NMR, HRMS), crystallization solvents, and purification thresholds (e.g., >98% purity). Adhere to IUPAC nomenclature and reference standard pharmacopeial methods (e.g., USP) where applicable .

Tables for Quick Reference

Property This compound Key References
Molecular FormulaC10H11NO2
Melting Point199°C–201°C
HPLC Purity Threshold≥98%
Preferred Storage0°C–6°C (inert atmosphere)
Computational MethodM06-2X/6-311+G(2df,p)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.